molecular formula C14H11N3O3S B2816152 3-(3-(2,4-Dioxothiazolidin-3-yl)azetidine-1-carbonyl)benzonitrile CAS No. 1798511-92-8

3-(3-(2,4-Dioxothiazolidin-3-yl)azetidine-1-carbonyl)benzonitrile

Cat. No. B2816152
CAS RN: 1798511-92-8
M. Wt: 301.32
InChI Key: VRHDVEIWBNKKPV-UHFFFAOYSA-N
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Description

“3-(3-(2,4-Dioxothiazolidin-3-yl)azetidine-1-carbonyl)benzonitrile” is a chemical compound with the molecular formula C14H11N3O3S and a molecular weight of 301.32. It contains a thiazolidin-2,4-dione (TZD) moiety, which plays a central role in the biological functioning of several essential molecules .


Synthesis Analysis

The synthesis of compounds similar to “3-(3-(2,4-Dioxothiazolidin-3-yl)azetidine-1-carbonyl)benzonitrile” has been reported in the literature . The synthesis often involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique .


Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety in the compound consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis and Pharmacological Evaluation:

  • A study by Mistry and Desai (2006) describes the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinones and azetidinones, through microwave-assisted methods. These compounds, similar in structure to the specified chemical, show antibacterial and antifungal activities (Mistry & Desai, 2006).

Antimicrobial Properties:

  • Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives, demonstrating moderate to good antimicrobial properties against various bacterial and fungal strains (Gilani et al., 2016).
  • Gandhi et al. (2020) explored the antimicrobial activities of 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones, highlighting their potential as antimicrobial agents (Gandhi et al., 2020).

Antifungal and Antibacterial Agents:

  • Shukla and Srivastava (2008) synthesized 5-[2-(1,2,3-benzotriazole)-1-yl-methyl]-1'-aryl-3'-chloro-2'-oxo-azetidine derivatives with significant antifungal and antibacterial activities (Shukla & Srivastava, 2008).

Antioxidant, Antimycobacterial, and Cytotoxic Activities:

  • Saundane and Walmik (2013) reported on azetidinone and thiazolidinone moieties linked to the indole nucleus, which displayed antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities (Saundane & Walmik, 2013).

Anticancer Activity:

  • Abdelall et al. (2010) synthesized thiadiazoles, selenadiazoles, and triazolopyrimidines with benzoxazole or benzothiazole moieties, which were screened for anticancer activity against certain cancer tumors (Abdelall, Mohamed, & Abdelhamid, 2010).

Mechanism of Action

While the specific mechanism of action for “3-(3-(2,4-Dioxothiazolidin-3-yl)azetidine-1-carbonyl)benzonitrile” is not mentioned in the search results, TZD analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

properties

IUPAC Name

3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c15-5-9-2-1-3-10(4-9)13(19)16-6-11(7-16)17-12(18)8-21-14(17)20/h1-4,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHDVEIWBNKKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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